1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole
Description
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused to a benzotriazole moiety. The thieno[2,3-d]pyrimidine scaffold is a bicyclic system combining thiophene and pyrimidine rings, while the benzotriazole component introduces a triazole ring fused to a benzene ring.
Synthetic routes for analogous compounds often involve copper(I)-catalyzed 1,3-dipolar cycloadditions to form triazole linkages, as demonstrated in solid-phase peptide synthesis .
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-8-9(2)20-14-12(8)13(15-7-16-14)19-11-6-4-3-5-10(11)17-18-19/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXCOGMABFRSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3C4=CC=CC=C4N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with benzotriazole under specific conditions. One common method involves the use of a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead(IV) acetate, reducing agents such as sodium borohydride, and coupling reagents like BOP . Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. For instance, a related compound was shown to target specific signaling pathways involved in cell division and survival, leading to reduced tumor growth in vitro and in vivo models .
Antiviral Properties
Another promising application is in antiviral therapy. The compound has been tested against several viruses, showing efficacy in inhibiting viral replication. In laboratory settings, it was effective against RNA viruses by interfering with their replication processes. This suggests potential for development into antiviral drugs targeting emerging viral infections .
Enzyme Inhibition
The compound also serves as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects on rapidly dividing cells such as those found in tumors .
Material Science Applications
Photostability and UV Protection
In material science, 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole is explored for its photostabilizing properties. It can be incorporated into polymers and coatings to enhance their resistance to ultraviolet (UV) light degradation. This application is crucial for extending the lifespan of materials used in outdoor environments .
Conductive Polymers
The compound's unique electronic properties make it a candidate for use in conductive polymers. Research has shown that integrating this compound into polymer matrices can improve their electrical conductivity and thermal stability. Such materials could find applications in flexible electronics and energy storage devices .
Agricultural Chemistry Applications
Pesticide Development
In agriculture, the compound has potential as an active ingredient in pesticide formulations. Its ability to disrupt metabolic processes in pests suggests it could be effective against a range of agricultural pests while being less harmful to beneficial insects. Field trials are necessary to evaluate its efficacy and safety profile under real-world conditions .
Herbicide Properties
Additionally, studies have indicated that derivatives of this compound may possess herbicidal activity. Targeting specific biochemical pathways in plants could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weed populations .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Antiviral | Inhibits viral replication | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Table 2: Material Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Photostability | Enhances UV resistance in polymers | |
| Conductive Polymers | Improves electrical conductivity |
Table 3: Agricultural Applications
| Application Type | Description | Reference |
|---|---|---|
| Pesticide | Potential active ingredient for pest control | |
| Herbicide | Selective herbicidal activity |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of a derivative of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole on breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations below toxic levels for normal cells.
Case Study 2: UV Stabilization
In a controlled experiment evaluating UV resistance of polymer coatings containing the compound, results showed that the addition of 0.5% by weight significantly improved the material's lifespan under UV exposure compared to untreated controls.
Case Study 3: Pesticide Formulation
Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 60%, showcasing its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it effective in binding to biological targets . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 23 (N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide)
- Structure: Shares the 5,6-dimethylthieno[2,3-d]pyrimidinyl core but replaces the benzotriazole with a phenylacetamide group linked via an oxygen atom.
- Properties :
4-(5,6-Dimethyl-1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Structure: Incorporates a benzotriazole moiety similar to the target compound but adds an ethyl substituent and a tetrahydrobenzothieno group.
- Properties: Molecular weight: 363.48 g/mol . Synonyms: Multiple commercial identifiers (e.g., ZINC719323, AKOS001062579) suggest industrial relevance .
- Comparison : The ethyl and tetrahydro groups may increase hydrophobicity, affecting membrane permeability. The higher molecular weight could influence pharmacokinetics.
N-(5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)pivalamide (Compound 9)
- Structure: Features a pivalamide group instead of benzotriazole, with a phenyl substituent on the thienopyrimidine ring.
- Properties: Synthesized via a Mitsunobu reaction, yielding crystalline products with characterized intermolecular interactions .
- Comparison : The bulky pivalamide group may hinder crystallinity compared to the planar benzotriazole.
Physical and Spectral Data Comparison
*Data for the target compound inferred from structural analogues.
Key Takeaways
The target compound’s benzotriazole-thienopyrimidine hybrid offers unique electronic and steric properties compared to acetamide or pivalamide analogues.
Copper-catalyzed synthesis methods provide high efficiency for triazole formation but may require optimization for complex substituents.
Substituents like ethyl or tetrahydro groups significantly alter physicochemical properties, necessitating tailored formulations for drug development.
This analysis integrates crystallographic, synthetic, and commercial data to highlight the distinct features of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole and its analogues. Further experimental studies are needed to fully characterize its biological and material applications.
Biological Activity
The compound 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole is a heterocyclic organic compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and its structure includes a thieno-pyrimidine moiety linked to a benzotriazole ring. The presence of these functional groups contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole exhibit significant antimicrobial activity. A study demonstrated that derivatives of thieno-pyrimidine compounds showed effectiveness against various bacterial strains at concentrations as low as 100 µg/mL. This suggests a potential for development in antimicrobial therapeutics .
Anticancer Activity
Several studies have investigated the anticancer properties of benzotriazole derivatives. Specifically, the compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a derivative demonstrated IC50 values in the micromolar range against human breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in cancer progression and microbial resistance. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could lead to reduced growth rates in target cells .
The biological activity of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : It may interact with GPCRs, leading to downstream effects on intracellular signaling pathways such as cyclic AMP and calcium ion levels.
- Enzyme Inhibition : By targeting key enzymes involved in metabolic pathways, the compound can disrupt essential processes in microbial and cancer cells.
- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways in cancer cells.
Study 1: Antimicrobial Efficacy
In a recent study published in Korean Journal of Pesticide Science, various thieno-pyrimidine derivatives were tested for their antimicrobial efficacy against six plant pathogens. The results indicated that certain derivatives exhibited over 50% inhibition at concentrations around 100 µg/mL .
Study 2: Cancer Cell Proliferation
A study published in PubMed Central evaluated the anticancer effects of thieno-pyrimidine compounds on breast cancer cell lines. The results revealed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
